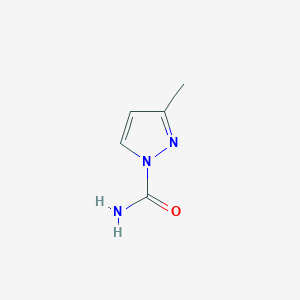
Dimethyl 5-aminoisophthalate
Overview
Description
Dimethyl 5-aminoisophthalate is an organic compound with the chemical formula C10H11NO4. It is a derivative of isophthalic acid, where the carboxyl groups are esterified with methanol, and an amino group is attached to the benzene ring. This compound is known for its applications in various fields, including agrochemicals, pharmaceuticals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 5-aminoisophthalate can be synthesized through several methods. One common method involves the esterification of 5-aminoisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-aminoisophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Dimethyl 5-hydroxyisophthalate.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dimethyl 5-aminoisophthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical agents.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of dimethyl 5-aminoisophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological pathways .
Comparison with Similar Compounds
- Dimethyl 5-hydroxyisophthalate
- Dimethyl 5-nitroisophthalate
- Dimethyl 5-sulfoisophthalate sodium salt
- 5-Aminoisophthalic acid
- 5-Nitroisophthalic acid
Comparison: Dimethyl 5-aminoisophthalate is unique due to the presence of both amino and ester functional groups, which allow it to participate in a wide range of chemical reactions. Compared to its analogs, such as dimethyl 5-hydroxyisophthalate and dimethyl 5-nitroisophthalate, it offers distinct reactivity and applications in various fields .
Properties
IUPAC Name |
dimethyl 5-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPYXUDJRABNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059190 | |
| Record name | Dimethyl 5-aminoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-27-4 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 5-aminoisophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 5-aminoisophthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 5-aminoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 5-aminoisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dicarbomethoxyaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCC9926NAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dimethyl 5-aminoisophthalate a versatile building block in chemistry?
A: this compound's structure, featuring both an amine and ester groups, grants it remarkable versatility. It serves as a precursor for a range of compounds, including ligands in gold(I) chemistry, as demonstrated by its reaction with chlorodiphenylphosphine to yield dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate (dmbpaip) [].
Q2: How does this compound contribute to material science, particularly in gelation and thickening applications?
A: Certain derivatives of this compound, specifically 1-acylamino-3,5-bis(2-ethylhexylaminocarbonyl)benzene, exhibit remarkable gelation and thickening properties in various organic solvents [, ]. This is attributed to the formation of nano-scaled superstructures driven by non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π interactions [].
Q3: Can this compound be used for labeling biomolecules like RNA?
A: Yes, this compound serves as a precursor for synthesizing acetylene-substituted probes with benzene-phosphate backbones. These probes are valuable tools for RNA labeling. The synthesis involves converting this compound into an iodoarene, followed by Sonogashira coupling and subsequent modifications to obtain a phosphoramidite building block for solid-phase RNA synthesis [].
Q4: What role does this compound play in nanotechnology, specifically concerning carbon nanotubes?
A: this compound acts as a precursor to arenediazonium salts, which are used for functionalizing single-walled carbon nanotubes (SWCNTs). This functionalization, often carried out in urea, enhances the solubility of SWCNTs in various solvents, making them more suitable for industrial applications [].
Q5: How is this compound utilized in the development of drug delivery systems?
A: this compound plays a crucial role in creating amphiphilic copolymers, which are essential for developing effective nano-carriers in drug delivery systems []. These copolymers, synthesized by attaching long-chain acid chlorides to this compound, self-assemble into micelles capable of encapsulating hydrophobic drugs.
Q6: Has this compound been explored in the context of proteinase research?
A: Yes, this compound serves as a starting point for synthesizing amino acid and peptide derivatives designed to act as fluorogenic substrates for proteinases []. These substrates are instrumental in studying the activity and kinetics of these enzymes.
Q7: Are there any studies on the self-assembly properties of this compound derivatives?
A: Research has shown that N-bridged pyrido[4,3-d]pyrimidines, derived from this compound, can self-assemble into complex structures like twin rosette cages and nanotubes in organic solvents []. This self-assembly is driven by non-covalent interactions and is an active area of research in supramolecular chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)





